![molecular formula C12H10N2O B15312902 (2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the aldehyde, followed by the addition of the acrylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylic acid.
Reduction: 3-(4-(1H-Pyrazol-1-yl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to cytotoxic effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde: Similar structure but with different substitution patterns on the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Lacks the acrylaldehyde moiety.
1-Phenyl-3-(4-pyridyl)-2-propen-1-one: Contains a pyridine ring instead of a pyrazole ring
Uniqueness
3-(4-(1H-Pyrazol-1-yl)phenyl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal is an organic compound characterized by a propenal structure with a pyrazole moiety. Its molecular formula is C12H11N3O, and it has a molecular weight of 198.22 g/mol. The unique structural features of this compound, particularly the E configuration of the double bond and the presence of the pyrazole ring, suggest potential biological activities that are being explored in various research studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, including palladium-catalyzed reactions. The specific synthesis method may influence its biological activity, as different synthetic routes can yield varying degrees of purity and structural integrity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, and this compound may contribute to reducing inflammation in various biological contexts.
Anticancer Potential
Research has suggested that compounds with similar structures to this compound exhibit anticancer properties. Specifically, some pyrazole derivatives have been found to inhibit the proliferation of cancer cell lines, particularly in prostate cancer models . The mechanism often involves antagonism of androgen receptors, which is crucial in certain cancer pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms and potential applications:
- Antimicrobial Efficacy : A study evaluated various pyrazole compounds against Candida species, revealing that certain derivatives had significant growth inhibition at low concentrations. This indicates a promising avenue for developing antifungal agents based on the pyrazole structure .
- Anti-inflammatory Effects : Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting that this compound may similarly modulate inflammatory responses through similar pathways.
- Anticancer Activity : In vitro studies on related pyrazole compounds demonstrated their ability to inhibit cell proliferation in prostate cancer lines. The effectiveness was attributed to their interaction with androgen receptors, leading to reduced cell viability .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds can provide further insights into the biological activity of this compound:
Compound Name | Structure | Key Features |
---|---|---|
3-(4-Methylphenyl)-1H-pyrazol | Structure | Contains a methyl group; studied for anti-inflammatory properties |
3-(5-Methylpyrazol-3-yl)phenol | Structure | Exhibits diverse biological activities; includes a hydroxyl group |
3-(4-Pyridyl)-1H-pyrazol | Structure | Known for antimicrobial activity |
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-3-(4-pyrazol-1-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-10-1-3-11-4-6-12(7-5-11)14-9-2-8-13-14/h1-10H/b3-1+ |
InChI Key |
AJHOJOQLIMXSQW-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)/C=C/C=O |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.